molecular formula C13H19NO2 B15243411 2-(4-Methoxyphenyl)-5,5-dimethylmorpholine

2-(4-Methoxyphenyl)-5,5-dimethylmorpholine

Cat. No.: B15243411
M. Wt: 221.29 g/mol
InChI Key: HVORQVGDKYCERE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 4-methoxyphenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to cyclization with morpholine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-5,5-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C13H19NO2/c1-13(2)9-16-12(8-14-13)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3

InChI Key

HVORQVGDKYCERE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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